molecular formula C12H16FNO B12631440 (2R)-4-ethyl-2-(4-fluorophenyl)morpholine CAS No. 920802-16-0

(2R)-4-ethyl-2-(4-fluorophenyl)morpholine

Cat. No.: B12631440
CAS No.: 920802-16-0
M. Wt: 209.26 g/mol
InChI Key: GGYTVTVJYQZVDX-LBPRGKRZSA-N
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Description

(2R)-4-ethyl-2-(4-fluorophenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-ethyl-2-(4-fluorophenyl)morpholine typically involves the reaction of 4-fluoroaniline with ethyl glyoxylate to form an intermediate, which is then cyclized to produce the desired morpholine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2R)-4-ethyl-2-(4-fluorophenyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Scientific Research Applications

(2R)-4-ethyl-2-(4-fluorophenyl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-4-ethyl-2-(4-fluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine
  • (2R,3R)-2-((1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine

Uniqueness

(2R)-4-ethyl-2-(4-fluorophenyl)morpholine is unique due to the presence of the 4-ethyl group, which may confer distinct chemical and biological properties compared to other morpholine derivatives. This uniqueness can be leveraged in the design of novel compounds with specific desired properties .

Properties

CAS No.

920802-16-0

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

(2R)-4-ethyl-2-(4-fluorophenyl)morpholine

InChI

InChI=1S/C12H16FNO/c1-2-14-7-8-15-12(9-14)10-3-5-11(13)6-4-10/h3-6,12H,2,7-9H2,1H3/t12-/m0/s1

InChI Key

GGYTVTVJYQZVDX-LBPRGKRZSA-N

Isomeric SMILES

CCN1CCO[C@@H](C1)C2=CC=C(C=C2)F

Canonical SMILES

CCN1CCOC(C1)C2=CC=C(C=C2)F

Origin of Product

United States

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